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molecular formula C5H4F3IN2 B3030553 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 918483-35-9

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B3030553
M. Wt: 276.00
InChI Key: QCNHJCWDGGAXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

A mixture of 4-iodo-pyrazole (582 mg, 3.0 mmole) and cesium carbonate (1.96 g, 6.0 mmole) was stirred with DMF (6 mL) for 5 minutes. Trifluoroethyl triflate (0.52 mL, 870 mg, 3.75 mmole) was added and the reaction was stirred at room temperature for 4.5 hours. The reaction was added to water (60 mL) and extracted with ether (3×25 mL). The combined organic extracts were washed with water (3×20 mL) and with brine; then dried (MgSO4) and evaporated to afford the title compound (857 mg, 89%). 1H-NMR (CDCl3, 500 MHz): δ 4.72 (q, J=8.20, 2H), 7.58 (s, 1H), 7.61 (s, 1H).
Quantity
582 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C.O([CH2:26][C:27]([F:30])([F:29])[F:28])S(C(F)(F)F)(=O)=O>O>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:26][C:27]([F:30])([F:29])[F:28])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
582 mg
Type
reactant
Smiles
IC=1C=NNC1
Name
cesium carbonate
Quantity
1.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.52 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC(F)(F)F
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×20 mL) and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
IC=1C=NN(C1)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 857 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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